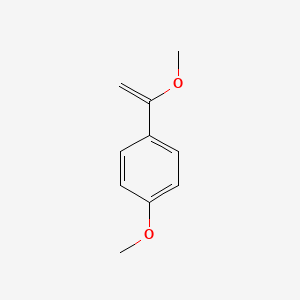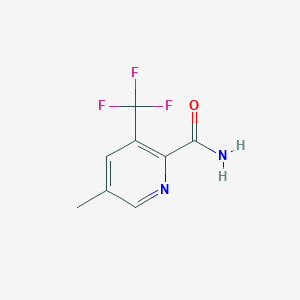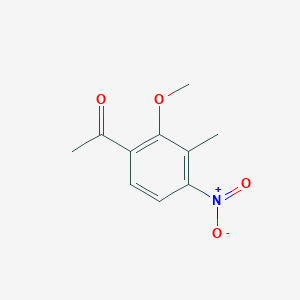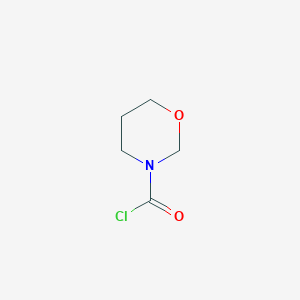
3-(Boc-amino)benzylboronic Acid Pinacol Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Boc-amino)benzylboronic Acid Pinacol Ester is a boronic ester derivative that is widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This compound is characterized by the presence of a boronic acid pinacol ester group and a tert-butoxycarbonyl (Boc) protected amino group attached to a benzyl ring. The Boc group serves as a protecting group for the amino functionality, making it stable under various reaction conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boc-amino)benzylboronic Acid Pinacol Ester typically involves the reaction of 3-aminophenylboronic acid with pinacol in the presence of a suitable catalyst. The Boc protection is introduced by reacting the amino group with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction conditions generally involve mild temperatures and inert atmosphere to prevent oxidation and degradation of the boronic ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors is also common in industrial settings to enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(Boc-amino)benzylboronic Acid Pinacol Ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a radical approach.
Hydrolysis: The boronic ester group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Radical Initiators: Used in protodeboronation reactions.
Acids and Bases: Used in hydrolysis reactions.
Major Products Formed
Biaryl Compounds: Formed in Suzuki-Miyaura coupling reactions.
Hydrocarbons: Formed in protodeboronation reactions.
Boronic Acids: Formed in hydrolysis reactions .
Scientific Research Applications
3-(Boc-amino)benzylboronic Acid Pinacol Ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Boc-amino)benzylboronic Acid Pinacol Ester in Suzuki-Miyaura coupling involves the transmetalation of the boronic ester group to the palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . In protodeboronation reactions, the boronic ester group is removed through a radical mechanism . The hydrolysis of the boronic ester group involves nucleophilic attack by water, leading to the formation of boronic acid .
Comparison with Similar Compounds
Similar Compounds
3-Aminophenylboronic Acid Pinacol Ester: Similar structure but without the Boc protecting group.
Vinylboronic Acid Pinacol Ester: Contains a vinyl group instead of the benzyl group.
Phenylboronic Acid Pinacol Ester: Lacks the amino and Boc groups.
Uniqueness
3-(Boc-amino)benzylboronic Acid Pinacol Ester is unique due to the presence of both the Boc-protected amino group and the boronic ester group, making it highly versatile in various synthetic applications. The Boc group provides stability under a wide range of reaction conditions, while the boronic ester group allows for efficient cross-coupling reactions .
Properties
Molecular Formula |
C18H28BNO4 |
|---|---|
Molecular Weight |
333.2 g/mol |
IUPAC Name |
tert-butyl N-[3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]phenyl]carbamate |
InChI |
InChI=1S/C18H28BNO4/c1-16(2,3)22-15(21)20-14-10-8-9-13(11-14)12-19-23-17(4,5)18(6,7)24-19/h8-11H,12H2,1-7H3,(H,20,21) |
InChI Key |
DSEDTJGNXKBJLN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2=CC(=CC=C2)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


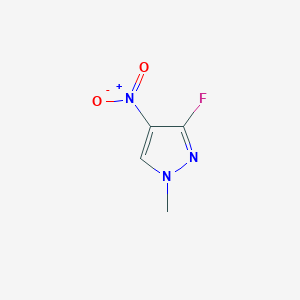
![6-Methoxybenzo[c]isoxazole-3-carboxylic Acid](/img/structure/B15331604.png)
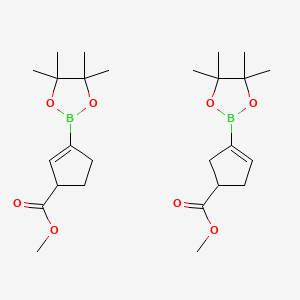
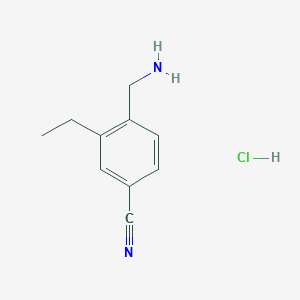
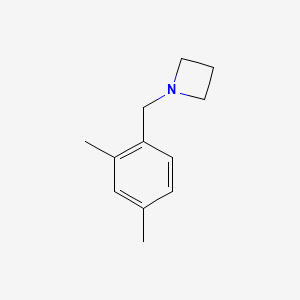

![8-Fluoro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B15331625.png)
![1-Boc-4-[2-(trifluoromethyl)phenyl]piperidine](/img/structure/B15331633.png)
